molecular formula C12H14N2O3 B1402883 1,3,3,7-Tetramethyl-5-nitro-1,3-dihydro-2H-indol-2-one CAS No. 1248551-74-7

1,3,3,7-Tetramethyl-5-nitro-1,3-dihydro-2H-indol-2-one

Cat. No.: B1402883
CAS No.: 1248551-74-7
M. Wt: 234.25 g/mol
InChI Key: CKYUFXYKKWJKCC-UHFFFAOYSA-N
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Description

1,3,3,7-Tetramethyl-5-nitro-1,3-dihydro-2H-indol-2-one is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs This compound is characterized by its unique structure, which includes a nitro group and multiple methyl groups attached to the indole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,3,7-Tetramethyl-5-nitro-1,3-dihydro-2H-indol-2-one typically involves the nitration of a suitable indole precursor. One common method includes the reaction of 1,3,3,7-tetramethylindoline with nitric acid under controlled conditions to introduce the nitro group at the 5-position. The reaction is usually carried out in an acidic medium, and the temperature is carefully controlled to avoid over-nitration or decomposition of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process starting from readily available raw materials. The process includes the synthesis of the indole core, followed by selective nitration and methylation steps. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial production also involves purification steps such as recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1,3,3,7-Tetramethyl-5-nitro-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

    Substitution: The compound can undergo electrophilic substitution reactions at the indole ring, particularly at positions that are not sterically hindered by the methyl groups.

    Oxidation: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes under strong oxidizing conditions.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with a palladium catalyst, tin(II) chloride.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Substitution Reagents: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).

Major Products

    Reduction: 1,3,3,7-Tetramethyl-5-amino-1,3-dihydro-2H-indol-2-one.

    Oxidation: Corresponding carboxylic acids or aldehydes.

    Substitution: Halogenated or nitrated derivatives of the indole ring.

Scientific Research Applications

1,3,3,7-Tetramethyl-5-nitro-1,3-dihydro-2H-indol-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives. It serves as a precursor in the development of new materials and catalysts.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in studies to understand the interaction of indole derivatives with biological targets.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its stable indole core and functional groups.

Mechanism of Action

The mechanism of action of 1,3,3,7-Tetramethyl-5-nitro-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The compound may inhibit or activate enzymes, bind to receptors, or interfere with cellular signaling pathways. The exact mechanism depends on the specific biological context and the target molecule.

Comparison with Similar Compounds

1,3,3,7-Tetramethyl-5-nitro-1,3-dihydro-2H-indol-2-one can be compared with other indole derivatives such as:

    1,3,3,7-Tetramethyl-5-amino-1,3-dihydro-2H-indol-2-one: Similar structure but with an amino group instead of a nitro group, leading to different reactivity and biological activity.

    1,3,3,7-Tetramethyl-5-chloro-1,3-dihydro-2H-indol-2-one:

    1,3,3,7-Tetramethyl-5-hydroxy-1,3-dihydro-2H-indol-2-one: The presence of a hydroxyl group introduces different hydrogen bonding capabilities and reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other indole derivatives.

Properties

IUPAC Name

1,3,3,7-tetramethyl-5-nitroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c1-7-5-8(14(16)17)6-9-10(7)13(4)11(15)12(9,2)3/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKYUFXYKKWJKCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1N(C(=O)C2(C)C)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3,3,7-Tetramethyl-5-nitro-1,3-dihydro-2H-indol-2-one
Reactant of Route 2
1,3,3,7-Tetramethyl-5-nitro-1,3-dihydro-2H-indol-2-one
Reactant of Route 3
1,3,3,7-Tetramethyl-5-nitro-1,3-dihydro-2H-indol-2-one
Reactant of Route 4
Reactant of Route 4
1,3,3,7-Tetramethyl-5-nitro-1,3-dihydro-2H-indol-2-one
Reactant of Route 5
1,3,3,7-Tetramethyl-5-nitro-1,3-dihydro-2H-indol-2-one
Reactant of Route 6
1,3,3,7-Tetramethyl-5-nitro-1,3-dihydro-2H-indol-2-one

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